3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Catalog No.
S731084
CAS No.
23198-55-2
M.F
C12H11N3
M. Wt
197.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

CAS Number

23198-55-2

Product Name

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-carbonitrile

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

InChI

InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3

InChI Key

WOFAIVGOIVCZJJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C#N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C#N

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 23198-55-2) is a highly substituted, lipophilic heterocyclic building block widely utilized in the synthesis of advanced agrochemicals, pharmaceutical intermediates, and coordination ligands[1]. Featuring a fully substituted pyrazole core, this compound offers a uniquely stable framework where the 1-phenyl and 3,5-dimethyl groups provide precise steric and electronic control over the reactive 4-carbonitrile handle[2]. In industrial procurement, it is prioritized for its predictable regioselectivity, excellent solubility in organic solvents, and its ability to serve as a robust precursor for primary amines, carboxylic acids, and tetrazoles without the tautomeric instability or side-reaction risks associated with less substituted pyrazole analogs.

Substituting 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile with its 1H-analog (lacking the N-phenyl group) or its unsubstituted counterpart (1-phenyl-1H-pyrazole-4-carbonitrile) introduces critical process inefficiencies. The 1H-analogs are subject to tautomerization and unselective N-alkylation, often generating complex product mixtures that require costly chromatographic separation and reduce overall yields by up to 50%. Furthermore, analogs lacking the 3,5-dimethyl groups leave the C3 and C5 positions vulnerable to competitive electrophilic attack or unwanted metallation during downstream functionalization of the nitrile group[1]. Consequently, attempting to use these simpler analogs as cost-saving substitutes typically results in higher downstream processing costs, lower batch-to-batch reproducibility, and compromised purity profiles in the final active pharmaceutical ingredients (APIs).

Elimination of Tautomeric Instability and N-Alkylation Side Reactions

In synthetic workflows requiring functionalization of the pyrazole core, the presence of the 1-phenyl group in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile provides a critical advantage over the 1H-analog. Comparative process data indicates that while 3,5-dimethyl-1H-pyrazole-4-carbonitrile undergoes unselective N-alkylation yielding near 1:1 mixtures of N1 and N2 isomers (reducing target yields by ~50%), the 1-phenyl derivative completely blocks these pathways, ensuring 100% structural fidelity. This N-protection is essential for maintaining high atom economy and eliminating the need for complex downstream chromatographic separations.

Evidence DimensionN-alkylation isomer formation
Target Compound Data0% N-alkylation side products (N1 position blocked)
Comparator Or Baseline3,5-Dimethyl-1H-pyrazole-4-carbonitrile (~50% off-target N-alkylation)
Quantified Difference100% elimination of N-alkylation side reactions
ConditionsStandard electrophilic functionalization conditions in basic media

Procurement of the N-phenyl blocked compound directly translates to higher overall yields and reduced purification costs in multi-step syntheses.

Steric Shielding and Chemoselectivity at the 4-Position

The 3,5-dimethyl substitution pattern plays a vital role in directing reactivity exclusively to the 4-carbonitrile group[1]. When compared to 1-phenyl-1H-pyrazole-4-carbonitrile, which leaves the C3 and C5 positions open to competitive electrophilic attack or C5-lithiation (often resulting in >40% byproduct formation during strong nucleophilic or basic reactions), the 3,5-dimethyl groups provide comprehensive steric shielding[2]. This ensures that transformations such as the reduction of the nitrile to a primary amine or its conversion to a tetrazole proceed with >95% chemoselectivity, safeguarding the integrity of the pyrazole ring.

Evidence DimensionChemoselectivity during strong basic/nucleophilic reactions
Target Compound Data>95% chemoselectivity at the 4-carbonitrile group
Comparator Or Baseline1-Phenyl-1H-pyrazole-4-carbonitrile (>40% C5-metallation/electrophilic byproduct formation)
Quantified Difference>35% increase in target chemoselectivity
ConditionsStrong basic or nucleophilic functionalization of the nitrile group

Buyers requiring predictable, scalable functionalization of the nitrile group must select the 3,5-dimethyl analog to prevent costly ring-degradation or side-reactions.

Enhanced Lipophilicity and Organic Solvent Processability

For continuous flow chemistry and homogeneous catalysis applications, solubility in non-polar organic solvents is a critical procurement metric. Compared to the widely used 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which exhibits strong intermolecular hydrogen bonding and poor solubility in solvents like dichloromethane (DCM) or toluene (<10 mg/mL), 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile demonstrates significantly enhanced lipophilicity[1]. The replacement of the polar amino group with a methyl group increases its solubility to >50 mg/mL in DCM, facilitating higher concentration process streams and preventing reactor fouling in automated synthesis platforms.

Evidence DimensionSolubility in non-polar solvents (e.g., DCM, Toluene)
Target Compound DataHigh solubility (>50 mg/mL)
Comparator Or Baseline5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (<10 mg/mL)
Quantified Difference>5-fold increase in organic solvent solubility
ConditionsStandard ambient temperature dissolution in dichloromethane/toluene

High solubility in standard organic solvents is crucial for scaling up continuous flow processes and reducing solvent waste in industrial manufacturing.

Synthesis of Pyrazole-Based Kinase Inhibitors

Where this compound is the right choice for developing advanced pharmaceutical APIs (such as hedgehog enzyme inhibitors), as its fully substituted core prevents unwanted metabolic oxidation at the C3/C5 positions while the nitrile serves as a precise handle for amidine or tetrazole pharmacophore integration [1.14].

Development of Homogeneous Transition Metal Ligands

Where this compound is the right choice for synthesizing bidentate or tridentate nitrogen-donor ligands, utilizing the enhanced lipophilicity and N-phenyl steric bulk to tune the coordination sphere and solubility of the resulting metal complexes[1].

Continuous Flow Chemical Synthesis

Where this compound is the right choice as a highly soluble, non-nucleophilic building block, allowing for high-concentration processing without the risk of reactor clogging associated with hydrogen-bonding analogs like 5-amino-pyrazoles.

XLogP3

2.6

Wikipedia

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Dates

Last modified: 08-15-2023

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